
Tantalum silicide
Overview
Description
Tantalum silicide (TaSi₂) is a transition metal silicide characterized by a hexagonal or tetragonal crystal structure, depending on stoichiometry and synthesis conditions. It exhibits exceptional thermal stability, with a melting point of 2,200°C, and low electrical resistivity (~50–60 μΩ·cm), making it suitable for high-temperature electronics and diffusion barriers . TaSi₂ also demonstrates excellent oxidation resistance due to the formation of a protective SiO₂ layer during high-temperature exposure, which prevents further degradation .
Key applications include:
- Integrated circuits: TaSi₂ serves as a gate material and interconnect due to compatibility with silicon substrates and low contact resistance .
- High-temperature coatings: Used in aerospace alloys to mitigate oxidation and interdiffusion .
- Ceramic composites: Enhances mechanical and thermal properties in SiC- or Si₃N₄-based materials .
TaSi₂ is synthesized via methods such as sputtering , chemical vapor deposition (CVD) , and electrochemical deposition . Its properties are highly dependent on processing parameters, such as annealing temperature (400–900°C) and precursor stoichiometry .
Scientific Research Applications
Semiconductor Applications
1.1. Interconnects and Contacts in Integrated Circuits
Tantalum silicide is widely used as a contact material in semiconductor devices, particularly in complementary metal-oxide-semiconductor (CMOS) technology. Its low resistivity and ability to form stable silicide layers make it ideal for source, drain, and gate contacts in integrated circuits. The use of this compound allows for improved performance in high-speed applications due to its excellent electrical properties.
1.2. Gate Electrode Material
In advanced CMOS technology, this compound is employed as a gate electrode material due to its high conductivity and thermal stability. It can effectively reduce gate resistance while maintaining good electrostatic control over the channel region of transistors, which is crucial for scaling down device dimensions.
1.3. Diffusion Barriers
this compound serves as an effective diffusion barrier in copper metallization processes. Its ability to prevent copper from diffusing into silicon substrates enhances the reliability and longevity of semiconductor devices. Research indicates that this compound films can be deposited using sputtering techniques to achieve the desired barrier properties .
Spintronics Applications
2.1. High-Temperature Spintronic Devices
Recent studies have highlighted the potential of this compound in spintronic applications, particularly for high-temperature devices. Research from the Tokyo Institute of Technology demonstrated that TaSi2 maintains efficient spin-orbit torque (SOT) efficiency across a wide temperature range (62 K to 288 K), making it suitable for applications in magneto-resistive random-access memory (MRAM) and other spintronic technologies . The unique Dirac band structure of this compound allows for Berry phase monopole engineering, which can enhance SOT efficiency at elevated temperatures.
High-Performance Electronic Devices
3.1. High-Conductivity Gates
this compound is utilized in the fabrication of high-conductivity gate structures for large-scale integration (LSI) applications. Its low sheet resistance contributes to faster switching speeds and improved overall performance of electronic devices .
3.2. Thermal Stability in Harsh Environments
Due to its high melting point and thermal stability, this compound is also being explored for applications in environments that require materials capable of withstanding extreme conditions, such as aerospace or automotive industries.
Research Case Studies
Mechanism of Action
The mechanism by which tantalum silicide exerts its effects is primarily through its excellent electrical conductivity and thermal stability. The compound forms strong covalent bonds between tantalum and silicon atoms, contributing to its high melting point and resistance to oxidation . The electronic density of states and bonding charge density calculations indicate that the bonding in this compound is mostly covalent in nature .
Comparison with Similar Compounds
Comparison with Other Transition Metal Silicides
Chromium Silicide (CrSi₂)
- Thermal Stability : CrSi₂ has a lower melting point (~1,470°C) compared to TaSi₂. Solid solutions like Cr₀.₉Ta₀.₁Si₂ form at 1,100–1,300°C, improving thermal stability but requiring complex synthesis .
- Electrical Properties : Higher resistivity (~150–300 μΩ·cm) limits its use in interconnects .
- Applications : Primarily used in thermoelectric devices due to its narrow bandgap .
Molybdenum Silicide (MoSi₂)
- Oxidation Resistance : Forms a self-healing SiO₂ layer at >1,000°C, similar to TaSi₂. However, MoSi₂ suffers from "pesting" oxidation below 500°C, causing catastrophic disintegration .
- Electrical Resistivity : Comparable to TaSi₂ (~40–50 μΩ·cm) but degrades faster under cyclic thermal stress .
- Applications : Widely used in heating elements and aerospace coatings .
Tungsten Silicide (WSi₂)
- Thermal Stability : Higher melting point (~2,160°C) than TaSi₂ but prone to cracking due to coefficient of thermal expansion (CTE) mismatch with silicon .
- Resistivity : ~30–70 μΩ·cm, making it competitive with TaSi₂ for interconnects .
Table 1: Key Properties of Transition Metal Silicides
Property | TaSi₂ | CrSi₂ | MoSi₂ | WSi₂ |
---|---|---|---|---|
Melting Point (°C) | 2,200 | 1,470 | 2,030 | 2,160 |
Resistivity (μΩ·cm) | 50–60 | 150–300 | 40–50 | 30–70 |
Oxidation Resistance | Excellent | Moderate | Good* | Good |
Key Applications | ICs, Coatings | Thermoelectrics | Heating Elements | Interconnects |
*MoSi₂ exhibits pesting below 500°C .
Comparison with Tantalum-Based Compounds (TaN, Ta₂N)
Tantalum Nitride (TaN)
- Diffusion Barrier Performance : TaN prevents Cu migration into Si up to 550°C, outperforming TaSi₂ in Cu/Si systems. However, TaN reacts with Si at 650°C to form TaSi₂, accelerating failure .
- Electrical Resistivity : ~200–300 μΩ·cm, higher than TaSi₂, limiting its use in interconnects .
Tantalum Dinitride (Ta₂N)
- Failure Mechanism : Fails at lower temperatures (500–600°C) due to interfacial reactions with Si, unlike TaN or TaSi₂ .
- Crystallinity : Both amorphous and crystalline Ta₂N exhibit similar barrier failures, whereas TaSi₂’s performance improves with crystallinity .
Table 2: Tantalum-Based Diffusion Barriers
Property | TaSi₂ | TaN | Ta₂N |
---|---|---|---|
Max Operating Temp (°C) | 550–600 | 550 | 500 |
Resistivity (μΩ·cm) | 50–60 | 200–300 | 150–200 |
Failure Mechanism | Si interdiffusion | Cu migration | Si reaction |
Compatibility with Si | High | Moderate | Low |
Biological Activity
Tantalum silicide (TaSi₂) is a compound that has garnered interest in various fields, particularly in materials science and biomedical applications. This article aims to provide a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and data tables.
Overview of this compound
This compound is primarily known for its applications in microelectronics due to its excellent electrical conductivity and thermal stability. However, its potential biological activity has been explored in recent years, particularly concerning its biocompatibility and antimicrobial properties.
Biocompatibility and Antimicrobial Properties
Research indicates that this compound exhibits promising biocompatibility, making it suitable for biomedical applications. A study focused on the modification of porous tantalum using hydrothermal methods demonstrated that doping with calcium (Ca) and zinc (Zn) can enhance its antibacterial properties. The modified tantalum showed significant antibacterial activity against various pathogens, which is crucial for medical implants and devices .
Table 1: Summary of Biological Activity Studies on this compound
Case Study 1: Antibacterial Properties
In a recent study, researchers synthesized Ca²⁺/Zn²⁺-doped tantalum oxide nanorods from porous tantalum. The biological performance was evaluated through MTT assays and scanning electron microscopy (SEM). The results indicated a marked increase in cell viability and a reduction in bacterial colonization on the surface of the treated materials, suggesting that surface modifications can significantly enhance the antimicrobial efficacy of this compound-based materials .
Case Study 2: Bone Regeneration
Another significant investigation involved the use of additively manufactured porous tantalum implants in a rat femur model. After 12 weeks, substantial bone ingrowth was observed, demonstrating the material's osteoconductive properties. The study highlighted that the mechanical properties of this compound closely resemble those of human bone, facilitating better integration and functionality as an implant material .
Research Findings
Recent findings indicate that this compound can interact positively with physiological solutions, enhancing its bioactivity. For instance, Bio MM and BioRoot RCS, which contain tricalcium silicate and tantalum oxide, showed promising results in terms of flow properties and radiopacity compared to standard materials used in endodontics .
Q & A
Basic Research Questions
Q. What are the key experimental methods for synthesizing high-purity tantalum silicide (TaSi₂)?
High-purity TaSi₂ (99.5–99.9%) is typically synthesized via powder metallurgy using stoichiometric mixtures of Ta and Si powders, followed by high-temperature sintering (>1500°C) in inert atmospheres . For phase-pure TaSi₂, reactive spark plasma sintering (SPS) or arc-melting under vacuum can minimize oxide contamination. Post-synthesis, X-ray diffraction (XRD) and energy-dispersive spectroscopy (EDS) are critical to verify stoichiometry and purity .
Q. How do researchers characterize the structural and thermal stability of TaSi₂?
Structural stability is assessed using XRD for phase identification and scanning electron microscopy (SEM) for grain morphology. Thermal stability under oxidation is evaluated via thermogravimetric analysis (TGA) up to 1200°C in air, revealing TaSi₂’s oxidation resistance up to ~800°C due to SiO₂ surface layer formation . For high-temperature applications (>1000°C), synchrotron-based in situ XRD tracks phase transitions and decomposition pathways .
Q. What are the primary challenges in measuring TaSi₂’s electrical properties?
TaSi₂’s low resistivity (~50–70 μΩ·cm) requires four-point probe measurements to minimize contact resistance errors. Thin-film studies use van der Pauw configurations, with substrate interactions (e.g., Si diffusion in TaSi₂/Si systems) monitored via Auger electron spectroscopy (AES) depth profiling . Temperature-dependent resistivity measurements must account for parasitic oxidation in non-inert environments .
Advanced Research Questions
Q. How can researchers resolve contradictions in phase formation during TaSi₂ composite synthesis?
Discrepancies in silicide phase formation (e.g., TaSi₂ vs. Ta₅Si₃) arise from kinetic vs. thermodynamic control. For instance, rapid cooling favors metastable Ta₅Si₃, while prolonged annealing stabilizes TaSi₂ . Computational phase diagrams (CALPHAD) combined with differential scanning calorimetry (DSC) can identify optimal synthesis conditions. Contradictory XRD data may require Rietveld refinement to distinguish overlapping peaks from secondary phases (e.g., TaB₂ in boride composites) .
Q. What methodologies optimize TaSi₂’s oxidation resistance for high-temperature coatings?
Advanced coatings integrate TaSi₂ with Al₂O₃ or Y₂O₃ via electrophoretic deposition (EPD) to enhance oxidation barriers. Pre-oxidation at 800°C forms a protective SiO₂ layer, while EDS mapping tracks elemental interdiffusion at coating-substrate interfaces . Accelerated aging tests (cyclic heating/cooling in humid air) quantify coating delamination risks, with failure modes analyzed via cross-sectional SEM .
Q. How do interfacial reactions in TaSi₂-based heterostructures impact device performance?
In TaSi₂/SiC heterostructures for power electronics, interfacial Si diffusion induces stress and defects. Researchers use aberration-corrected transmission electron microscopy (TEM) to image atomic-scale interdiffusion, complemented by density functional theory (DFT) simulations to predict adhesion energies . Electrical degradation is correlated with interfacial amorphous SiOₓ layers using electron energy loss spectroscopy (EELS) .
Q. What statistical approaches address reproducibility challenges in TaSi₂ thin-film deposition?
Design of experiments (DoE) with variables like sputtering power, substrate temperature, and annealing time identifies critical factors influencing film uniformity. Response surface methodology (RSM) optimizes conditions, while ANOVA tests quantify parameter significance. Cross-lab reproducibility requires standardized metrology (e.g., ellipsometry for thickness, AFM for roughness) and open-data sharing of deposition protocols .
Q. Methodological Guidelines
- Data Contradiction Analysis : Use combinatorial high-throughput synthesis to screen phase stability across temperature/composition gradients. Pair with machine learning to predict dominant phases under varying conditions .
- Experimental Design : For oxidation studies, include control samples (e.g., uncoated Ta) and validate results against in situ mass spectrometry to track gas-phase byproducts (e.g., SiO or CO₂) .
- Characterization Workflow : Prioritize non-destructive techniques (XRD, Raman) before destructive methods (FIB-TEM) to preserve sample integrity for multi-institutional validation .
Preparation Methods
Ion Beam Synthesis of Tantalum Silicide
Process Overview
Ion beam synthesis (IBS) involves implanting tantalum ions into silicon substrates followed by thermal annealing to form TaSi₂. This method, highlighted in studies by Liang et al. , utilizes a metal vapor vacuum arc ion implanter to deliver 40 kV Ta⁺ ions at a dose of 2 × 10¹⁷ ions/cm². The implantation is performed on <100>- and <111>-oriented silicon wafers, which are subsequently subjected to rapid thermal annealing (RTA) at temperatures ranging from 550°C to 1000°C for 5–90 seconds.
Annealing Conditions and Film Properties
Post-implantation annealing induces microstructural and compositional changes critical for TaSi₂ formation. X-ray diffractometry (XRD) reveals that annealing at 850°C for 30 seconds optimizes film crystallinity, yielding a low resistivity of ~50 μΩ·cm . Rutherford backscattering spectrometry (RBS) confirms the stoichiometric Ta:Si ratio of 1:2, while secondary ion mass spectrometry (SIMS) detects minimal oxygen contamination (<1 at.%) under these conditions. The <100>-oriented substrates exhibit marginally better adhesion due to epitaxial alignment with the silicon lattice.
Sputter Deposition of this compound
DC Magnetron Sputtering Technique
Sputter deposition employs ultrahigh-purity TaSi₂ targets to deposit thin films on p- and n-type silicon substrates. As detailed by Ravindra et al. , a Varian 3125 magnetron DC sputtering system operates at argon pressures of 5–7 mTorr, achieving film thicknesses of 100–1000 Å. The process occurs in a vacuum chamber (<8 × 10⁻⁷ Torr), ensuring minimal impurity incorporation.
Post-Deposition Annealing and Electrical Properties
Annealing in nitrogen or forming gas (N₂/H₂) at 400–900°C significantly reduces sheet resistance. For instance, a 500 Å film annealed at 900°C for 1 hour exhibits a sheet resistance of 4.5 Ω/sq , compared to 12 Ω/sq in as-deposited films . XRD analysis identifies phase transitions from amorphous to crystalline TaSi₂, with preferential growth along the (002) plane. Notably, oxidation resistance is exceptional in steam ambient, attributed to the high purity of sputter targets.
Thermal Chemical Vapor Deposition (CVD)
Precursor Chemistry and Deposition Parameters
A patented thermal CVD method utilizes TaF₅ or TaCl₅ precursors reacted with silane (SiH₄) at substrate temperatures of 250–450°C. The reaction pathway is represented as:
This low-temperature process achieves conformal coatings on high-aspect-ratio features, with fluorine/chlorine impurities below 0.5 at.% .
Film Conformality and Applications
Films deposited at 350°C demonstrate step coverage exceeding 95% on 0.15 μm trenches, making them ideal for advanced interconnect structures. Resistivity measurements range from 60–80 μΩ·cm , comparable to physical vapor deposition (PVD) methods but with superior uniformity.
Combustion Synthesis (Self-Propagating High-Temperature Synthesis)
Reaction Mechanism and Process Dynamics
Combustion synthesis (CS), or self-propagating high-temperature synthesis (SHS), involves igniting compacted Ta and Si powder mixtures. The exothermic reaction () propagates at velocities of 5–10 mm/s, forming TaSi₂ with minimal external energy input . Stoichiometric ratios (Ta:Si = 1:2) and particle sizes (<45 μm) are critical to sustaining the reaction wave.
Microstructural and Phase Evolution
XRD analysis of combustion-synthesized TaSi₂ reveals a multiphase evolution:
Post-synthesis annealing at 1200°C for 2 hours eliminates intermediate phases, yielding single-phase TaSi₂ with a Vickers hardness of 12.5 GPa .
Comparative Analysis of Preparation Methods
Properties
InChI |
InChI=1S/3Si.5Ta | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQSEFBWEDYXLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si].[Si].[Si].[Ta].[Ta].[Ta].[Ta].[Ta] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Si3Ta5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
988.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12067-56-0 | |
Record name | Tantalum silicide (Ta5Si3) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tantalum silicide (Ta5Si3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentatantalum trisilicide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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